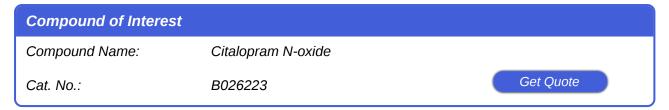


# Technical Guide: Synthesis of Citalopram Noxide from Citalopram

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For Researchers, Scientists, and Drug Development Professionals

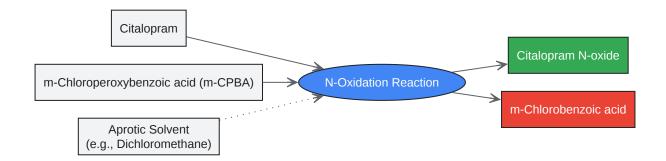
### Introduction

**Citalopram N-oxide** is a primary metabolite and a known impurity of the selective serotonin reuptake inhibitor (SSRI) Citalopram. As a crucial reference standard in pharmaceutical development and quality control, a reliable and well-documented synthetic procedure is essential. This technical guide provides an in-depth overview of the synthesis of **Citalopram N-oxide** from its parent compound, Citalopram, focusing on the N-oxidation reaction. This document outlines the chemical pathway, experimental protocols, and quantitative data to support researchers and professionals in the pharmaceutical sciences.

## **Chemical Reaction Pathway**

The synthesis of **Citalopram N-oxide** is achieved through the direct oxidation of the tertiary amine group in the Citalopram molecule. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent. The reaction proceeds as a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid.





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Caption: Reaction scheme for the N-oxidation of Citalopram.

# **Experimental Protocols**

The following protocol is based on established methods for the N-oxidation of tertiary amines using m-CPBA, with specific conditions adapted from patent literature describing the synthesis of **Citalopram N-oxide**.[1]

#### Materials:

- Citalopram (free base)
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution
- Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>), 10% aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexane)

#### Procedure:

### Foundational & Exploratory



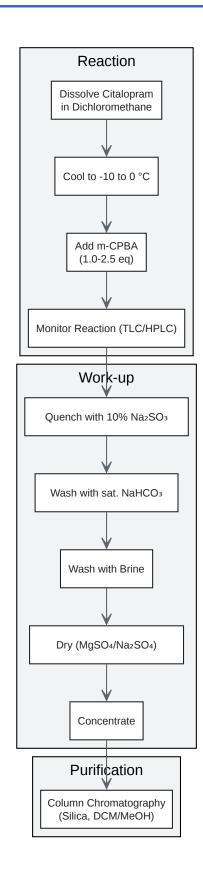


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Citalopram (1.0 equivalent) in anhydrous dichloromethane. The recommended weight-to-volume ratio of Citalopram to solvent is in the range of 1:18 to 1:25.[1] Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice/acetone bath.
- Addition of Oxidizing Agent: While maintaining the low temperature and stirring, add m-CPBA
   (1.0 to 2.5 molar equivalents) portion-wise to the solution.[1] The m-CPBA should be added
   slowly to control the reaction exotherm.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Citalopram) is consumed.

#### Work-up:

- Once the reaction is complete, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite. Stir for 15-20 minutes.
- Allow the mixture to warm to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
   Repeat the washing until the aqueous layer is no longer acidic.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Citalopram N-oxide.
- Purification: The crude product can be purified by column chromatography on silica gel. A
  typical eluent system would be a gradient of methanol in dichloromethane. The polarity of the
  N-oxide requires a more polar solvent system for elution compared to the starting amine.





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Caption: Experimental workflow for Citalopram N-oxide synthesis.



### **Quantitative Data**

The following table summarizes key quantitative data for the synthesis and characterization of **Citalopram N-oxide**.

Parameter	Value	Reference
Reactants		
Citalopram:m-CPBA Molar Ratio	1:1.0 to 1:2.5	[1]
Reaction Conditions		
Solvent	Aprotic (e.g., Dichloromethane, Acetone, Acetonitrile)	[1]
Temperature	-10 to 10 °C	[1]
Product Characterization		
Molecular Formula	C20H21FN2O2	
Molecular Weight	340.39 g/mol	_
Appearance	White to off-white solid	_
Purity (typical)	≥95%	

### Conclusion

This technical guide provides a comprehensive overview of a reliable method for the synthesis of **Citalopram N-oxide** from Citalopram using m-CPBA. The detailed experimental protocol, reaction pathway, and quantitative data presented herein are intended to assist researchers, scientists, and drug development professionals in the preparation of this important metabolite and impurity standard. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of **Citalopram N-oxide**.



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### References

- 1. CN103360353A Preparation methods for impurities of escitalopram oxalate Google Patents [patents.google.com]
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